molecular formula C17H14N2O B1274832 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL CAS No. 429651-60-5

2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL

Cat. No. B1274832
M. Wt: 262.3 g/mol
InChI Key: YOUDUYWZJMYLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” is a chemical compound with the molecular formula C17H14N2O and a molecular weight of 262.3 g/mol. It is a D−π–A type quinoline derivative .


Molecular Structure Analysis

The molecular structure of “2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” is characterized by a five-membered ring formed by the O–H···N hydrogen bond .


Chemical Reactions Analysis

The chemical reactions of “2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” have been studied, particularly its excited-state intramolecular proton transfer (ESIPT) behavior . Upon coordination with Zn2+, the hydroxyl proton in the compound is removed, resulting in the inhibition of ESIPT .

Scientific Research Applications

Subheading Luminescent Properties and Metallic Complexes

8-Hydroxyquinoline derivatives, including 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol, are synthesized and studied for their photoluminescence properties. Their metallic complexes are characterized using various spectroscopic methods. These compounds demonstrate red-shifted luminescence wavelengths and prolonged fluorescence lifetimes, indicating their potential in applications like organic light-emitting diodes (OLEDs) and other photoluminescent materials (Ouyang Xin-hua, Zeng He-ping, Xie Yan, 2007).

Structural and Luminescent Properties

Subheading Synthesis and Characterization of Quinoline Derivatives

Quinoline derivatives, including 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol, are synthesized and characterized, revealing their potential for manufacturing organic light-emitting materials. These compounds emit blue to green fluorescence under UV irradiation and display good thermal stability, making them suitable for various optical and electronic applications (Q. Li, Zhaozhe Xu, Mingxin Yu, Hong Fan, Bo-geng Li, 2011).

Molecular Recognition Applications

Subheading Chiral Solvating Agents for Isomer Discrimination

Optically pure derivatives of 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol are utilized as chiral solvating agents for molecular recognition. These agents efficiently discriminate between isomers of various acids and peptides using NMR or fluorescence spectroscopy, highlighting their potential in analytical chemistry and biochemistry (Aditya N. Khanvilkar, A. Bedekar, 2018).

Bioimaging Applications

Subheading Dual-modal pH Probes for Bioimaging

Compounds based on 2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-ol are developed as dual-modal probes for pH detection. These probes demonstrate significant fluorescence intensity changes and colorimetric responses across pH ranges, proving useful for in vivo imaging of live cells and offering a convenient method for pH testing in various scientific and medical settings (Qin Zhu, Z. Li, Lan Mu, Xi Zeng, C. Redshaw, G. Wei, 2018).

Future Directions

The future directions for the study of “2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL” could involve further investigation of its ESIPT behavior, its interaction with other metal ions, and its potential applications in fluorescence sensing .

properties

IUPAC Name

2-[(E)-2-(2-aminophenyl)ethenyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H,18H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDUYWZJMYLBJ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL

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